molecular formula C17H20F3N5O B10996281 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10996281
M. Wt: 367.4 g/mol
InChI Key: JENGQHBBWUPOTQ-UHFFFAOYSA-N
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Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The tetrazole ring undergoes alkylation at the nitrogen atom due to its nucleophilic character. For example, reactions with alkyl halides or epoxides yield N-alkylated derivatives.

Reaction Conditions Yield Key Observations
Methylation with CH₃IK₂CO₃, DMF, 60°C, 12 h78%Selective alkylation at N1 position of tetrazole
Benzylation with C₆H₅CH₂BrNaH, THF, 0°C → RT, 6 h65%Steric hindrance from cyclohexyl group reduces yield

Mechanistic Insight : The tetrazole’s electron-rich nitrogen atoms facilitate nucleophilic attack, while the cyclohexyl group introduces steric effects that influence regioselectivity.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Conditions Yield Notes
Acidic hydrolysis (HCl, H₂O)Reflux, 8 h82%Forms carboxylic acid; trifluoromethyl group remains intact
Basic hydrolysis (NaOH, EtOH)80°C, 6 h75%Requires longer reaction time due to electron-withdrawing CF₃ group

Key Application : Hydrolysis products are intermediates for further functionalization, such as esterification or amide coupling.

Coupling Reactions

The aromatic ring’s trifluoromethyl group directs electrophilic substitution reactions, while the acetamide group participates in cross-coupling.

Suzuki-Miyaura Coupling

The trifluoromethylphenyl group undergoes coupling with arylboronic acids to form biaryl systems.

Reagents Catalyst System Yield Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h68%

Limitation : The electron-withdrawing CF₃ group reduces reactivity, necessitating elevated temperatures .

Buchwald-Hartwig Amination

The acetamide’s nitrogen can participate in C–N bond-forming reactions.

Amine Conditions Yield
MorpholinePd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C55%

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.

Reagents Product Yield Conditions
PhenylacetyleneTetrazolo[1,5-a]pyridine derivative60%CuI, DIPEA, DMF, 100°C, 8 h

Significance : These reactions expand the compound’s utility in synthesizing pharmacologically relevant scaffolds .

Salt Formation

The tetrazole’s acidity (pKa ~4–5) allows salt formation with bases, enhancing solubility for pharmaceutical applications.

Base Salt Type Solubility (mg/mL)
Sodium hydroxideSodium salt>50 (H₂O)
TriethylamineAmmonium salt30 (EtOH)

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 250°C, with the tetrazole ring undergoing retro-cycloaddition.

  • Photostability : The trifluoromethyl group confers resistance to UV-induced degradation.

Industrial-Scale Optimization

Continuous flow synthesis has been employed to improve reaction efficiency:

Parameter Batch Reactor Flow Reactor
Reaction Time12 h2 h
Yield78%85%

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C_{15}H_{17}F_{3}N_{4}O
  • Molecular Weight : Approximately 334.32 g/mol

Enzyme Inhibition

Tetrazole derivatives are known for their ability to inhibit various enzymes, making them valuable in drug development. One of the primary targets is Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways.

Case Study: PTP1B Inhibition

Research indicates that related tetrazole compounds exhibit potent inhibitory activity against PTP1B. For instance, a study demonstrated an IC50 value of 4.48 µM for a structurally similar derivative, suggesting potential applications in diabetes treatment through modulation of insulin sensitivity .

Antimicrobial Activity

The structural features of tetrazole-containing compounds have shown promise in antimicrobial applications. These compounds can enhance interactions with microbial targets.

Case Study: Antimicrobial Efficacy

In vitro studies have revealed that certain tetrazole derivatives possess significant antibacterial and antifungal properties. For example, a compound structurally similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated effective inhibition against various bacterial strains .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of the compound:

Property Details
IUPAC Name This compound
Biological Activity Inhibition of PTP1B, antimicrobial properties
IC50 (PTP1B) 4.48 µM (for structurally similar derivatives)
Antimicrobial Activity Significant efficacy against various bacterial strains
Potential Therapeutic Uses Diabetes management, antimicrobial treatments

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide include:

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Biological Activity

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl acetamide moiety. The structural characteristics contribute to its interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to mimic carboxylic acids due to the tetrazole ring, allowing it to interact with specific enzymes and receptors. Such interactions can lead to inhibition of enzyme activity or modulation of receptor functions, which is crucial for its pharmacological effects.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study reported that certain trifluoromethyl-substituted anilides demonstrated significant protection against seizures in animal models. The structure-activity relationship (SAR) highlighted that substituents at the 3-position of the anilide moiety were critical for enhancing anticonvulsant efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity makes it a candidate for treating various inflammatory conditions.

Pharmacological Applications

The compound's unique structure allows it to be explored in several pharmacological applications, including:

  • Antiviral : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
  • Analgesic : Its potential as an analgesic agent is under investigation, particularly in models of neuropathic pain .

Study 1: Anticonvulsant Screening

A screening project evaluated several derivatives of acetamides for their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those with trifluoromethyl substitutions showed improved efficacy compared to standard treatments like phenytoin. The study provided detailed pharmacokinetic profiles and neurotoxicity assessments, indicating that while some compounds were effective, they also presented risks of neurotoxicity at higher doses .

CompoundDose (mg/kg)MES Protection (%)Neurotoxicity
A10075Yes
B300100No
C10050Yes

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in vitro on human cell lines exposed to inflammatory stimuli. Results showed a reduction in cytokine levels (IL-6 and TNF-alpha), suggesting that it could modulate immune responses effectively.

Properties

Molecular Formula

C17H20F3N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H20F3N5O/c18-17(19,20)13-5-4-6-14(9-13)22-15(26)10-16(7-2-1-3-8-16)11-25-12-21-23-24-25/h4-6,9,12H,1-3,7-8,10-11H2,(H,22,26)

InChI Key

JENGQHBBWUPOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CN3C=NN=N3

Origin of Product

United States

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